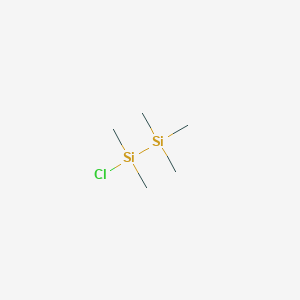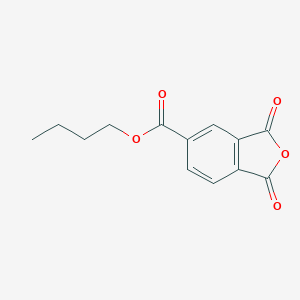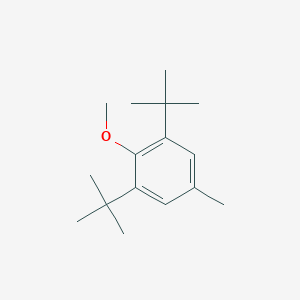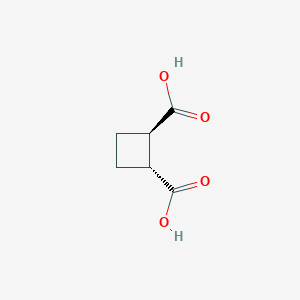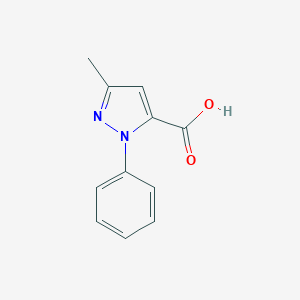
3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid involves cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis to yield the target compound. This process is characterized by a combination of experimental and theoretical approaches, including NMR spectroscopy and X-ray diffraction techniques for compound characterization (Viveka et al., 2016).
Molecular Structure Analysis
Structural determination through single-crystal X-ray diffraction highlights the compound's crystallization in the monoclinic system. Comparative studies using density functional theory (DFT) validate the experimental data, providing insights into the molecular geometry, electronic structure, and intramolecular interactions that define the stability and reactivity of the compound (Viveka et al., 2016).
Chemical Reactions and Properties
The chemical behavior of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid is influenced by its functional groups, leading to various reactions including esterification, amide formation, and participation in coordination complexes. Its reactivity is further explored through spectroscopic methods and theoretical calculations, revealing its potential in forming stable compounds with interesting antibacterial properties (Maqbool et al., 2014).
Physical Properties Analysis
The compound's physical properties, such as solubility, melting point, and crystal structure, are closely tied to its molecular arrangement. The intermolecular hydrogen bonding and crystal packing patterns contribute to its stability and solubility in various solvents, as evidenced by thermo gravimetric and spectroscopic analyses (Viveka et al., 2016).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are pivotal in understanding the compound's behavior in chemical syntheses and its interactions with other molecules. These properties are explored through various chemical reactions demonstrating the compound's versatility in organic synthesis and potential applications in material science and medicinal chemistry (Maqbool et al., 2014).
Wissenschaftliche Forschungsanwendungen
Structural and Spectral Studies : 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative, has been the subject of structural, spectral, and theoretical investigations, including NMR, FT-IR spectroscopy, and X-ray diffraction. These studies aid in understanding the molecular properties and behavior of such compounds (Viveka et al., 2016).
Antibacterial Screening : Derivatives like 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids have been synthesized and evaluated for antibacterial activities. Some of these compounds show good antibacterial properties (Maqbool et al., 2014).
Nonlinear Optical Materials : Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have potential as nonlinear optical (NLO) materials, useful in photonics and optoelectronics (Chandrakantha et al., 2013).
Synthesis of Acylamides and Auxin Activities : Studies on substituted-1H-pyrazole-5-formic acid and thiadiazole-2-ammonia have led to the synthesis of new compounds with varied biological activities, including auxin activities which are vital in plant growth and development (Yue et al., 2010).
Coordination Chemistry : Research on pyrazole-dicarboxylate acid derivatives has contributed to the synthesis and characterization of novel coordination complexes with metals like Cu, Co, and Zn, important in the field of coordination chemistry and material science (Radi et al., 2015).
Selective Electron Transfer in Organic Compounds : Studies on pyrazole ester derivatives have explored their interaction with molecules like acetone, contributing to understanding selective electron transfer mechanisms, which are crucial in many chemical and biological processes (Tewari et al., 2014).
Antifungal Activity : Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and shown to have significant antifungal activity against various phytopathogenic fungi, indicating potential agricultural applications (Du et al., 2015).
Analgesic and Anti-inflammatory Agents : Certain 3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters have been synthesized and evaluated for their analgesic and anti-inflammatory activities, revealing potential therapeutic applications (Gokulan et al., 2012).
Cancer Research : Derivatives of 1H-pyrazole-3-carboxylic acid have been utilized in cancer research, particularly in the development of molecular targeted therapy, indicating its role as an intermediate in synthesizing biologically active compounds (Liu et al., 2017).
Dye Synthesis : 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid has been used in synthesizing heterocyclic dyes, showcasing its role in the field of dye chemistry and materials science (Tao et al., 2019).
Eigenschaften
IUPAC Name |
5-methyl-2-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-7-10(11(14)15)13(12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWQEWCCJFUHNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377778 | |
| Record name | 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid | |
CAS RN |
1136-76-1 | |
| Record name | 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYL-1-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

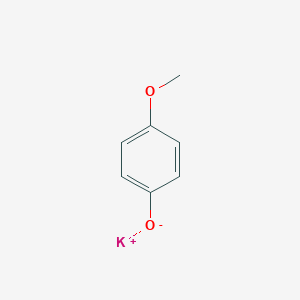
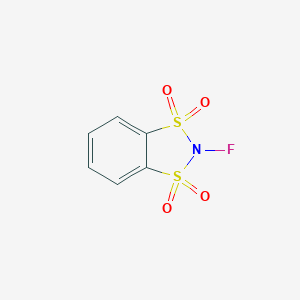

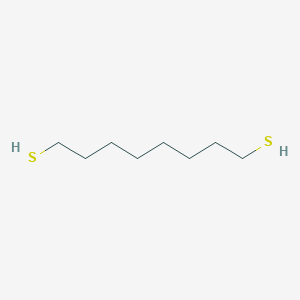
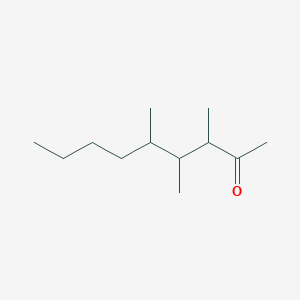


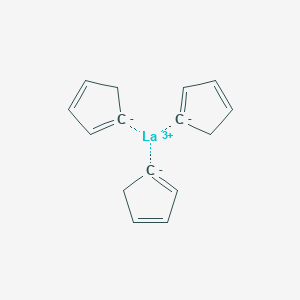
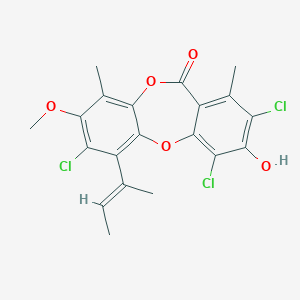
![7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B75334.png)
